N1-Coumaroylspermidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

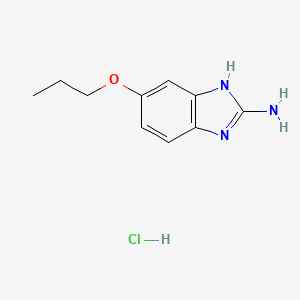

N1-Coumaroylspermidine is a natural product found in various organisms, including Quercus dentata and Artemisia carvifolia . It belongs to the family of hydroxycinnamic acid amides . The principal tri-p-coumaroylspermidine, i.e., N1,N5,N10-(E)-tri-p-coumaroylspermidine, was first identified from flowers of Cratuegus .

Synthesis Analysis

The synthesis of N1-Coumaroylspermidine involves an activity-guided isolation process. A potent serotonin transporter (SERT) inhibitory action was obtained, which was elucidated as N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (CX), a new coumaroylspermidine analog, using spectroscopic methods including extensive 1D- and 2D-NMR analyses .

Molecular Structure Analysis

The molecular formula of N1-Coumaroylspermidine is C34H37N3O6 . The structure includes three different coumaroyl groups . The principal tri-p-coumaroylspermidine, i.e., N1,N5,N10-(E)-tri-p-coumaroylspermidine, was first identified from flowers of Cratuegus .

Chemical Reactions Analysis

Quantitative analysis of hydroxycinnamic acid amides (HCAAs) showed that the amounts of N1,N5,N10-dicaffeoyl-N5-p-coumaroylspermidine and N10-caffeoyL-N1, N5-di-p-coumaroylspermidine contributed to the observed differences in the catechol-O-methyltransferase (COMT) inhibitory activities .

Physical And Chemical Properties Analysis

N1-Coumaroylspermidine has a molecular weight of 583.7 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 15 .

Mecanismo De Acción

N1-Coumaroylspermidine has been found to have antidepressant-like effects. It was found to inhibit the increases in levels of corticosterone and decreases in levels of 5-hydroxytryptamine, dopamine, and noradrenaline induced by chronic unpredictable mild stress (CUMS) . It also demonstrated potent serotonin transporter (SERT) inhibitory action .

Direcciones Futuras

Future research could focus on further exploring the antidepressant-like effects of N1-Coumaroylspermidine and its potential use in the treatment of depression . Additionally, the efficient utilization of safflower injection residue, which contains N1-Coumaroylspermidine, could be another area of interest .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N1-Coumaroylspermidine involves the reaction of spermidine with coumaric acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "Spermidine", "Coumaric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Add DCC and DMAP to a solution of coumaric acid in anhydrous dichloromethane", "Stir the reaction mixture at room temperature for 1 hour", "Add spermidine to the reaction mixture", "Stir the reaction mixture at room temperature for 24 hours", "Filter the reaction mixture to remove the coupling agent and any unreacted starting materials", "Purify the crude product using column chromatography", "The desired product, N1-Coumaroylspermidine, is obtained as a white solid" ] } | |

Número CAS |

70185-59-0 |

Nombre del producto |

N1-Coumaroylspermidine |

Fórmula molecular |

C₁₆H₂₅N₃O₂ |

Peso molecular |

291.39 |

Sinónimos |

N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide; N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)